Febuxostat 2-Butyl Isomer Ethyl Ester

Description

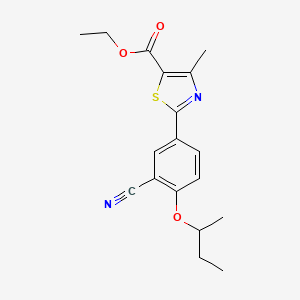

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-5-11(3)23-15-8-7-13(9-14(15)10-19)17-20-12(4)16(24-17)18(21)22-6-2/h7-9,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUCUHABAUVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Formation Studies

Elucidation of Specific Synthesis Routes for Febuxostat (B1672324) 2-Butyl Isomer Ethyl Ester

The reaction would proceed by heating a solution of Febuxostat and a suitable excess of 2-butanol (B46777) in the presence of the acid catalyst. The mixture would be refluxed for a period sufficient to drive the esterification to completion, typically monitored by techniques like thin-layer chromatography (TLC). pharmtech.com Upon completion, the reaction mixture would be cooled, and the solvent would be removed under vacuum to yield the crude ester. derpharmachemica.com Purification could then be achieved through standard methods such as column chromatography or recrystallization to obtain the pure Febuxostat 2-Butyl Isomer Ethyl Ester.

Investigation of its Emergence as a Process-Related Impurity in Febuxostat Manufacturing

The presence of this compound as a process-related impurity in the manufacturing of Febuxostat is a critical quality attribute to control. Its formation can be attributed to two primary phenomena: alkylation regioselectivity and esterification/transesterification reactions occurring during the synthesis.

Alkylation Regioselectivity and Isomeric By-product Generation

The synthesis of Febuxostat often involves the alkylation of a phenolic precursor, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate. newdrugapprovals.org The quality of the isobutyl bromide raw material is crucial. If the isobutyl bromide contains its isomer, 2-bromobutane (B33332) (sec-butyl bromide), as an impurity, a corresponding isomeric impurity will be generated.

The reaction of the phenolic precursor with 2-bromobutane would lead to the formation of ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (an isomeric ethyl ester). pharmtech.com This impurity, if not removed, would be carried through subsequent steps. If the final step of Febuxostat synthesis involves the hydrolysis of this isomeric ethyl ester, and if 2-butanol is present as a solvent or impurity, the formation of this compound could occur through transesterification. More directly, if the alkylation with the isomeric butyl group occurs on a precursor that is later subjected to esterification with ethanol (B145695), the target impurity would be formed.

Isomeric impurities such as n-butyl-aldehyde and 1-methyl propyl-aldehyde have been identified in the synthesis of Febuxostat, arising from the specifications of the isobutyl bromide used. pharmtech.comnewdrugapprovals.org These aldehyde impurities can be carried forward to form the corresponding nitrile impurities, which are direct precursors to the isomeric Febuxostat derivatives. pharmtech.com

Esterification and Transesterification Phenomena in Synthetic Steps

The final step in many synthetic routes to Febuxostat is the hydrolysis of an ester precursor, most commonly Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, using a base such as sodium hydroxide (B78521). newdrugapprovals.org The choice of solvent in this step is critical. If an alcohol other than ethanol is used, transesterification can occur, leading to the formation of a different ester impurity. For instance, the use of methanol (B129727) as a solvent has been shown to lead to the formation of the corresponding methyl ester impurity. pharmtech.com

Similarly, if 2-butanol is present as a solvent or is used in a work-up or purification step during the synthesis of the Febuxostat ethyl ester intermediate, it could lead to the formation of this compound via transesterification. This reaction is catalyzed by either acidic or basic conditions, both of which can be present at various stages of the Febuxostat manufacturing process. masterorganicchemistry.com The formation of Febuxostat butyl ester has been noted as a process-related impurity when 1-butanol (B46404) is used as a solvent during the isolation of Febuxostat after pH adjustment. derpharmachemica.com A similar mechanism would apply to the formation of the 2-butyl isomer if 2-butanol were present.

| Phenomenon | Description | Potential for Impurity Formation |

| Alkylation Regioselectivity | Use of isobutyl bromide containing 2-bromobutane as an impurity during the alkylation of the phenolic precursor. pharmtech.comnewdrugapprovals.org | Leads to the formation of the corresponding 2-butyl ether analog of the Febuxostat precursor. |

| Esterification | Direct esterification of Febuxostat with 2-butanol in the presence of an acid catalyst. derpharmachemica.com | Can be a deliberate synthesis route but also an unwanted side reaction if 2-butanol is present as an impurity. |

| Transesterification | The exchange of the ethyl group of the Febuxostat ethyl ester intermediate with a 2-butyl group from 2-butanol under acidic or basic conditions. pharmtech.commasterorganicchemistry.com | A likely pathway for impurity formation if 2-butanol is used as a solvent or is present during the hydrolysis or purification steps. |

Theoretical Postulation of Alternative Formation Pathways and Reaction Kinetics

Beyond the primary pathways described, alternative formation routes for this compound can be postulated. For example, if the synthesis of Febuxostat starts from a precursor that already contains the 2-butoxy group, subsequent esterification with ethanol would directly yield the impurity.

The kinetics of the transesterification reaction are influenced by several factors, including temperature, catalyst concentration, and the relative amounts of the ester and alcohol. frontiersin.org The reaction is generally reversible, and its rate can be enhanced by increasing the temperature. frontiersin.org In a manufacturing setting, the presence of even small amounts of 2-butanol could lead to the gradual formation of the impurity over time, especially during prolonged heating or reaction times.

The reaction mechanism for base-catalyzed transesterification involves the nucleophilic attack of the 2-butoxide ion on the carbonyl carbon of the Febuxostat ethyl ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion to yield the this compound. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 2-butanol. masterorganicchemistry.com

To control the formation of this impurity, stringent control over the purity of raw materials, particularly the isobutylating agent and solvents, is essential. Additionally, optimizing reaction conditions such as temperature, reaction time, and the choice of solvent can minimize the occurrence of side reactions like transesterification. pharmtech.com

Sophisticated Analytical Characterization and Quantitative Determination

Development and Validation of Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are fundamental for separating the isomeric impurity from the main Febuxostat (B1672324) compound and other related substances. High-resolution separation is essential for accurate quantification and isolation for further structural analysis.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Febuxostat and its impurities. ijrpb.com The development of a suitable method for separating Febuxostat 2-Butyl Isomer Ethyl Ester would involve a systematic optimization of chromatographic parameters to achieve sufficient resolution from Febuxostat and other potential impurities.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides the necessary hydrophobicity to retain Febuxostat and its related compounds. nih.govnih.gov The mobile phase composition is then optimized. A typical mobile phase consists of an aqueous component, often a buffer like sodium acetate (B1210297) or ammonium (B1175870) formate, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The pH of the aqueous phase is a critical parameter, with a pH of around 4.0 often being used to ensure the proper ionization state of the analytes. nih.gov

Gradient elution is frequently employed to separate a wide range of impurities with different polarities effectively. ijrpb.com A gradient program allows for the efficient elution of both early- and late-eluting compounds within a reasonable run time. ijrpb.com Detection is typically performed using a UV detector, with a wavelength of 315 nm being common due to the strong absorbance of the chromophores in the Febuxostat molecule. ijprajournal.com

Validation of the developed method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govresearchgate.net

Interactive Table: Typical HPLC/UPLC Chromatographic Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Inertsil, Zorbax, Nucleosil) | Provides effective hydrophobic separation for Febuxostat and its isomers. nih.govnih.govijprajournal.com |

| Mobile Phase A | 0.1% Triethylamine or Ammonium Acetate Buffer (pH ~2.5-4.0) | Controls the ionization state of the analytes and improves peak shape. ijrpb.comnih.govresearchgate.net |

| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifier to elute the compounds from the C18 stationary phase. nih.govijprajournal.com |

| Elution Mode | Gradient | Enables separation of impurities with a wide range of polarities. ijrpb.com |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for efficient separation and reasonable analysis time. nih.govijprajournal.com |

| Detection Wavelength | 315 nm | Corresponds to a maximum absorbance wavelength for the Febuxostat chromophore. ijprajournal.com |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC/UPLC systems. ijprajournal.com |

For impurity profiling, the analytical method must be highly specific, sensitive, and robust.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and the API itself. Specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram. nih.gov Forced degradation studies, where Febuxostat is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential degradation products and prove that the method can separate them from the target isomer. nih.govresearchgate.net

Sensitivity of the method is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For impurity analysis, the LOQ must be sufficiently low, typically at or below the reporting threshold (e.g., 0.05% or 0.10%). pharmtech.com For Febuxostat analytical methods, LOQ values as low as 0.0783 µg/mL have been reported, demonstrating the high sensitivity achievable with HPLC. nih.gov

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijprajournal.com This is evaluated by slightly altering parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the resolution and quantification. ijprajournal.com A robust method will show minimal variation in results, ensuring its reliability for routine use in quality control. ijprajournal.com

Advanced Spectroscopic Techniques for Definitive Structural Assignment

While chromatography can separate the isomer, spectroscopic techniques are required for its definitive structural identification and elucidation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of impurities. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. cdc.gov For this compound (C18H20N2O3S), the expected exact mass would be calculated and compared to the measured mass to confirm its molecular formula.

Tandem mass spectrometry (LC-MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov In MS/MS analysis, the precursor ion corresponding to the isomer is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a "molecular fingerprint." cdc.gov For Febuxostat, common fragmentation involves the loss of specific side chains. nih.govopenaccesspub.org The fragmentation of the 2-Butyl Isomer Ethyl Ester would be expected to show characteristic losses related to the ethyl ester and sec-butoxy groups, which would differ from the fragmentation of Febuxostat and other isomers.

Interactive Table: Predicted Mass Spectrometry Data

| Analyte | Technique | Expected Precursor Ion [M-H]⁻ (m/z) | Potential Product Ions (m/z) |

|---|---|---|---|

| Febuxostat | LC-MS/MS | 315.1 | 271.0 |

| This compound | HRMS | ~343.1167 (for [M-H]⁻) | N/A |

Note: The precursor ion for Febuxostat is shown in negative ionization mode as reported in some literature. openaccesspub.org The fragmentation of the isomer is predictive.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. wpmucdn.comweebly.com A complete set of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra, would be required to confirm the precise structure of the this compound. mdpi.comcore.ac.uk

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key distinguishing features for the isomer would be the signals for the ethyl group of the ester (a quartet and a triplet) and the sec-butyl group of the ether (a sextet, a triplet, and a doublet), which would differ significantly from the isobutyl group signals in Febuxostat. mdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. mdpi.com The chemical shifts of the carbons in the ethyl ester (-O-CH₂-CH₃ and C=O) and the sec-butoxy group would be characteristic and different from the carboxylic acid and isobutoxy carbons of Febuxostat. weebly.com

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure. core.ac.uk

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the spin systems of the ethyl and sec-butyl groups. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, allowing the connection of the different structural fragments, such as confirming the attachment of the sec-butoxy group to the phenyl ring and the ethyl group to the carboxylate function via the oxygen atom. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Interactive Table: Characteristic FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2240 | Sharp, medium intensity stretch |

| C=O (Ester) | 1735 - 1750 | Strong carbonyl stretch |

| C-O (Ester) | 1150 - 1250 | C-O stretch |

| C-O-C (Aromatic Ether) | 1200 - 1275 (asymmetric) & 1020-1075 (symmetric) | C-O-C stretch |

| C=N, C=C (Aromatic/Thiazole (B1198619) Ring) | 1450 - 1600 | Ring stretching vibrations |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of methyl and methylene (B1212753) groups |

The presence of a strong carbonyl band around 1735-1750 cm⁻¹ (characteristic of an ester) and the absence of the broad O-H stretch associated with the carboxylic acid of Febuxostat would be a key differentiating feature in the FTIR spectrum. pharmtech.com

Quantitative Methodologies for Trace-Level Determination and Impurity Quantification

The precise quantification of impurities at trace levels is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. For Febuxostat and its related compounds, including potential isomers like this compound, robust analytical methodologies are essential. These methods are developed and validated to detect and quantify minute concentrations of impurities, adhering to stringent international standards.

Establishment of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, signifying the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

For Febuxostat and its impurities, these limits are typically established using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.net The determination is often based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. researchgate.net Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. sphinxsai.com

While specific LOD and LOQ values for "this compound" are not extensively reported in the public domain, data for other Febuxostat impurities provide an insight into the sensitivity of the analytical methods employed. For instance, in one RP-HPLC method, the LOD and LOQ for Febuxostat were found to be 0.31 µg/ml and 0.965 µg/ml, respectively. ijcrt.org Another study reported LOD and LOQ values for potential genotoxic impurities to be below 0.1 µg/ml and 0.3 µg/ml, respectively, relative to a Febuxostat concentration of 1000 µg/ml. researchgate.net

Table 1: Illustrative LOD and LOQ Values for Febuxostat and its Impurities from Various Studies

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Analytical Method | Reference |

|---|---|---|---|---|

| Febuxostat | 9.98 | 30.23 | RP-HPLC | sphinxsai.com |

| Febuxostat | 0.31 | 0.965 | RP-HPLC | ijcrt.org |

| Genotoxic Impurities | <0.1 | 0.3 | UHPLC | researchgate.net |

Adherence to International Council for Harmonisation (ICH) Guidelines for Analytical Method Validation

The validation of analytical methods in the pharmaceutical industry is governed by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline on the validation of analytical procedures. fda.gov These guidelines provide a comprehensive framework to ensure that an analytical method is suitable for its intended purpose. ich.org The validation process for methods used to quantify impurities in Febuxostat, including potential isomers, must demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. ijrpb.combiotech-spain.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. biotech-spain.com For impurity quantification, this ensures that the peaks of different impurities are well-resolved from each other and from the main drug substance. wisdomlib.org

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijrpb.com For impurity determination, the linearity is typically established over a range from the LOQ to 120% or 150% of the specification limit for the impurity. ijrpb.com Correlation coefficients (r²) greater than 0.99 are generally considered acceptable. ijrpb.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. biotech-spain.com It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of recovery is calculated. oup.com Acceptance criteria for accuracy are typically in the range of 80-120%. oup.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biotech-spain.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ijprajournal.com The precision is expressed as the relative standard deviation (%RSD), with acceptance criteria generally being not more than 15%. ijcrt.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijprajournal.com For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. sphinxsai.comijprajournal.com

The validation of analytical methods for Febuxostat and its related substances is a meticulous process that ensures the reliability and accuracy of the data generated for quality control purposes. ijrpb.comwisdomlib.org

Table 2: Summary of ICH Validation Parameters for Analytical Methods

| Validation Parameter | Objective | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method can differentiate the analyte from other substances. | Well-resolved peaks in chromatograms. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 80-120%. |

| Precision (%RSD) | To assess the degree of scatter in a series of measurements. | ≤ 15% for impurities. |

| LOD | To determine the lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1. |

| LOQ | To determine the lowest quantifiable concentration with accuracy and precision. | Signal-to-Noise Ratio ≥ 10:1. |

| Robustness | To evaluate the method's reliability under varied conditions. | System suitability parameters remain within limits. |

Chemical Stability Assessment and Degradation Kinetics

Comprehensive Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and to facilitate the development of stability-indicating analytical methods.

The ester functional group is the primary site for hydrolytic degradation. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Under acidic conditions , the ethyl ester is expected to undergo hydrolysis to yield Febuxostat (B1672324) 2-Butyl Isomer and ethanol (B145695). This reaction is typically slower than base-catalyzed hydrolysis. The sec-butyl ether linkage is generally stable to acid hydrolysis under mild conditions.

In neutral conditions , the rate of hydrolysis of the ethyl ester is generally slow.

Under alkaline conditions , the ethyl ester is susceptible to rapid saponification, a base-catalyzed hydrolysis, which would result in the formation of the corresponding carboxylate salt of the Febuxostat 2-Butyl Isomer and ethanol. Esters are known to be significantly less stable in alkaline environments compared to acidic or neutral conditions.

The following table summarizes the anticipated hydrolytic degradation of Febuxostat 2-Butyl Isomer Ethyl Ester.

| Condition | Moiety Targeted | Expected Primary Degradation Product | Relative Rate of Degradation |

| Acidic (e.g., 0.1 N HCl) | Ethyl Ester | Febuxostat 2-Butyl Isomer | Slow to Moderate |

| Neutral (e.g., water) | Ethyl Ester | Febuxostat 2-Butyl Isomer | Very Slow |

| Alkaline (e.g., 0.1 N NaOH) | Ethyl Ester | Carboxylate salt of Febuxostat 2-Butyl Isomer | Rapid |

This table is based on general principles of ester hydrolysis and the known stability of related compounds.

The thiazole (B1198619) ring and the sec-butyl group present in this compound could be susceptible to oxidative stress. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. Potential sites of oxidation include the sulfur atom in the thiazole ring, which could be oxidized to a sulfoxide (B87167) or sulfone. The tertiary carbon of the sec-butyl group could also be a target for oxidation.

The aromatic rings and the thiazole moiety in the structure of this compound suggest a potential for photolytic degradation upon exposure to UV and visible light. The absorption of light energy can lead to the formation of excited states, which may then undergo various reactions, including photo-hydrolysis, photo-oxidation, or rearrangement. The extent of degradation would depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.

Thermal degradation studies, conducted at elevated temperatures, help to determine the kinetic parameters of decomposition. The stability of the ester and ether linkages at high temperatures would be of primary interest. It is anticipated that the compound would be relatively stable to thermal stress in the solid state, in line with the general stability of similar pharmaceutical compounds.

Identification and Characterization of Degradation Products of this compound

The primary degradation product anticipated from the hydrolysis of the ethyl ester is Febuxostat 2-Butyl Isomer (2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid). Under alkaline conditions, the corresponding carboxylate salt would be formed.

Oxidative degradation could lead to the formation of N-oxides or sulfoxides of the thiazole ring. Degradation of the sec-butyl chain is also a possibility.

The identification and characterization of these potential degradation products would require the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Elucidation of Degradation Pathways Specific to the Ester and sec-Butyl Moieties

The degradation pathway of the ethyl ester moiety is expected to proceed via a well-established nucleophilic acyl substitution mechanism. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In alkaline hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The sec-butyl moiety , being an ether, is generally more stable than the ester. However, under harsh oxidative conditions, degradation could be initiated by radical abstraction of the hydrogen atom from the tertiary carbon of the sec-butyl group, leading to a cascade of further reactions.

Computational Chemistry and Structure Activity Relationship Sar Investigations

In Silico Modeling of Molecular Interactions and Conformational Landscape

In silico modeling provides a powerful lens through which to examine the potential interactions and conformational flexibility of drug candidates. For Febuxostat (B1672324) 2-Butyl Isomer Ethyl Ester, computational tools can predict its preferred binding modes and the dynamic nature of its structure. The conformational landscape of febuxostat and its derivatives is crucial for its interaction with the active site of XO. Febuxostat itself can exist in different conformations, and this flexibility influences the formation of hydrogen bonds and other non-covalent interactions. mdpi.com The introduction of a 2-butyl group and an ethyl ester moiety would be expected to alter this landscape.

The 2-butyl group, being bulkier and more sterically hindered than the isobutyl group in febuxostat, would likely influence the torsional angles of the molecule, potentially favoring specific conformations that may enhance or diminish its binding affinity. The ethyl ester, replacing the carboxylic acid group, would eliminate a key hydrogen bonding site but introduce new possibilities for hydrophobic and van der Waals interactions within the enzyme's active site.

Theoretical Evaluation of Binding Affinity to Xanthine (B1682287) Oxidase (XO) and Other Biological Targets

The therapeutic potential of Febuxostat 2-Butyl Isomer Ethyl Ester is intrinsically linked to its binding affinity for xanthine oxidase. Theoretical methods are instrumental in predicting this affinity and understanding the underlying structure-activity relationships.

Molecular docking studies are pivotal in predicting the binding orientation of a ligand within a protein's active site and estimating the strength of the interaction. For this compound, docking simulations would likely show it occupying the same active site as febuxostat, which binds to a channel leading to the molybdenum center of the enzyme. mdpi.com The interactions of febuxostat with key amino acid residues such as Arginine 880 and Threonine 1010 are critical for its inhibitory activity. nih.gov

The replacement of the carboxylate group with an ethyl ester would prevent the formation of the salt bridge and hydrogen bonds that are characteristic of febuxostat's interaction with these residues. researchgate.net However, the ester group could still participate in dipole-dipole or weaker hydrogen bond interactions. The 2-butyl group's orientation would be critical; a favorable orientation could lead to enhanced hydrophobic interactions with residues lining the active site pocket, while an unfavorable one could introduce steric hindrance.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitor-enzyme complex, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time. MD simulations of febuxostat with XO have demonstrated the importance of the flexibility of certain residues in the active site for inhibitor binding. researchgate.net For the 2-butyl isomer ethyl ester, MD simulations would be crucial to assess whether the altered structure can be accommodated within the active site and maintain stable interactions.

Structure-activity relationship (SAR) studies of febuxostat analogs have provided valuable insights into the features that govern their inhibitory potency. The carboxylic acid group of febuxostat is known to be a key pharmacophore, forming crucial interactions with the enzyme. Esterification of this group generally leads to a decrease in inhibitory activity, as it removes a primary site for hydrogen bonding.

However, the nature of the ester group can modulate this effect. While a simple ethyl ester might reduce potency, more complex esters could potentially introduce new favorable interactions. The isomeric form of the butyl group also plays a significant role. Different isomers will present different steric profiles, which can impact how the molecule fits into the binding pocket.

Comparative studies of various febuxostat analogs have shown that modifications to the isobutyl side chain can influence inhibitory activity, though often to a lesser extent than changes to the carboxylic acid group. researchgate.net A comparative analysis would likely place the 2-butyl isomer ethyl ester as having lower predicted XO inhibitory activity than febuxostat due to the esterification, with the specific potency being dependent on the balance of lost hydrogen bonding and gained hydrophobic interactions from the 2-butyl and ethyl groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For this compound, these calculations can predict its chemical stability and potential for metabolic transformation.

Reactivity predictions, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's susceptibility to oxidation or reduction. mdpi.com This is particularly relevant for predicting potential metabolic pathways. For instance, the ester group could be susceptible to hydrolysis by esterases in vivo, potentially converting the compound into its corresponding carboxylic acid, which would be the active form.

Data Tables

Table 1: Predicted Interaction Profile of Febuxostat Analogs with Xanthine Oxidase

| Compound | Key Interactions | Predicted Relative Affinity |

| Febuxostat | Hydrogen bonds with Arg880, Thr1010; Hydrophobic interactions | High |

| Febuxostat Ethyl Ester | Loss of key hydrogen bonds; Potential for hydrophobic interactions | Moderate to Low |

| Febuxostat 2-Butyl Isomer | Altered hydrophobic interactions due to steric changes | High to Moderate |

| This compound | Loss of key hydrogen bonds; Altered hydrophobic interactions | Moderate to Low |

Table 2: Computational Chemistry Parameters for Febuxostat and its Analogs

| Compound | Key Parameter | Predicted Value/Effect |

| Febuxostat | Conformational Flexibility | Multiple stable conformers mdpi.com |

| Febuxostat 2-Butyl Isomer | Steric Hindrance | Increased compared to febuxostat |

| Febuxostat Ethyl Ester | Hydrogen Bonding Potential | Reduced at the carboxylic acid position |

| This compound | Overall Polarity | Decreased compared to febuxostat |

Regulatory and Quality Assurance Implications in Pharmaceutical Research

Significance of Impurity Control in Active Pharmaceutical Ingredient (API) Development

The control of impurities in APIs is a fundamental principle of pharmaceutical development and manufacturing, mandated by global regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and guided by the International Council for Harmonisation (ICH) guidelines. slideshare.netgalaxypub.co Impurities are defined as any component of the drug substance that is not the chemical entity defined as the API. jpionline.org These undesired substances can originate from various sources, including raw materials, synthetic pathways, degradation of the API, and storage conditions. derpharmachemica.com

The significance of impurity control is multifaceted:

Patient Safety: Impurities can possess their own pharmacological or toxicological profiles, which may differ from the API. jpionline.org Some impurities, particularly genotoxic impurities (GTIs), can pose significant toxicological risks, including carcinogenicity, even at trace levels. jpionline.orgresearchgate.net Regulatory bodies have established strict thresholds for the identification and qualification of impurities to mitigate these risks. ich.org

Product Quality and Consistency: A well-defined and controlled impurity profile is a key indicator of a robust and consistent manufacturing process. pharmtech.com It ensures batch-to-batch consistency, which is crucial for predictable clinical outcomes. fda.gov

Regulatory Compliance: Adherence to regulatory guidelines on impurity profiling is a prerequisite for obtaining marketing authorization for new drugs. slideshare.net Guidelines like ICH Q3A(R2) provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. galaxypub.coich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org

Development of Control Strategies for Minimizing Febuxostat (B1672324) 2-Butyl Isomer Ethyl Ester Levels

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, can be associated with various process-related impurities, including isomeric impurities. pharmtech.commdpi.com The "Febuxostat 2-Butyl Isomer Ethyl Ester," chemically known as ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate, is one such isomeric impurity that can arise during the synthesis of Febuxostat. pharmaffiliates.comijrpb.comcleanchemlab.com Its formation is often linked to the purity of the starting materials used in the manufacturing process. pharmtech.com

The primary strategy for controlling the levels of this isomer involves a comprehensive understanding of the synthetic route and potential side reactions. Key control strategies include:

Starting Material Specification: The alkylation step in Febuxostat synthesis often employs a butyl bromide derivative. pharmtech.com The presence of isomeric impurities in the starting alkylating agent, such as sec-butyl bromide alongside isobutyl bromide, can directly lead to the formation of the corresponding Febuxostat isomer. Therefore, a critical control point is the implementation of stringent specifications for the purity of raw materials, ensuring that the level of isomeric starting materials is minimal. pharmtech.com

Process Optimization: Understanding the reaction kinetics and thermodynamics can help in optimizing process parameters (e.g., temperature, reaction time, solvent system) to favor the formation of the desired product over any by-products, including isomeric impurities. derpharmachemica.com

Purification Techniques: Developing effective purification methods for both intermediates and the final API is crucial. Techniques such as recrystallization or chromatography can be optimized to selectively remove the 2-butyl isomer ethyl ester from the desired isobutyl product. pharmtech.com

Analytical Method Development: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), are essential for the detection and quantification of the isomeric impurity at very low levels. researchgate.netresearchgate.net These methods must be validated according to ICH Q2(R1) guidelines to ensure their accuracy, precision, and sensitivity. researchgate.net

Table 2: Research Findings on Febuxostat Impurity Control

| Impurity Type | Origin | Control Strategy |

|---|---|---|

| Isomeric Impurities (e.g., n-butyl, sec-butyl derivatives) | Impure starting materials (e.g., isomeric butyl bromides). pharmtech.com | Stringent specifications for raw materials; purification of intermediates. pharmtech.com |

| By-product Impurities (e.g., amide, diacid impurities) | Side reactions during synthesis (e.g., nitrile group hydrolysis). pharmtech.com | Control of reaction conditions (e.g., amount of base, reaction time). pharmtech.com |

| Carryover Impurities | Incomplete reaction or carryover of intermediates. pharmtech.com | Process optimization to drive reactions to completion; effective purification. pharmtech.com |

Role of Reference Standards in Pharmaceutical Quality Control and Compliance

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of APIs and their impurities. synzeal.com They are an indispensable component of pharmaceutical quality control and play a pivotal role in ensuring regulatory compliance.

The roles of reference standards are multifaceted:

Identity Confirmation: A reference standard for this compound allows for the unambiguous identification of this specific impurity in API batches using comparative analytical techniques like HPLC.

Quantitative Analysis: By using a reference standard of a known concentration, the amount of the impurity in a sample can be accurately determined. This is essential for ensuring that the impurity levels are below the limits specified by regulatory authorities. nih.gov

Method Validation: Reference standards are crucial for the validation of analytical methods. synzeal.com They are used to assess parameters such as accuracy, precision, specificity, linearity, and the limit of detection (LOD) and quantification (LOQ) of the method for the impurity. researchgate.net

System Suitability Testing: Before routine analysis, reference standards are used to perform system suitability tests to ensure that the analytical system (e.g., the HPLC system) is performing correctly and is capable of providing accurate and precise results. ijrpb.com

Regulatory Submissions: The availability and use of well-characterized reference standards for specified impurities are a key part of the data package submitted to regulatory agencies in a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). synzeal.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Febuxostat 2-Butyl Isomer Ethyl Ester, and how can reaction conditions influence isomer purity?

- Methodological Answer : The synthesis involves three critical stages:

Alkylation : Reacting 2-(3-aldehyde-4-hydroxyphenyl)-4-methylthiazole-5-nonanoic acid ethyl ester with bromobutane to introduce the 2-butyl group .

Oximation and Dehydration : Converting the aldehyde group to a nitrile via hydroxylamine treatment, followed by dehydration to stabilize the intermediate .

Hydrolysis : Cleaving the nitrile group under basic conditions to yield the final product .

- Critical Parameters : Temperature control during alkylation (to minimize side reactions) and pH optimization during hydrolysis (to avoid ester bond cleavage) are essential for isomer purity.

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- HNMR : To confirm the presence of the 2-butyl group (δ 0.8–1.5 ppm for methyl/methylene protons) and ethyl ester moiety (δ 4.1–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₆N₂O₃S, exact mass 316.37) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98%) and distinguishes isomers based on retention times .

Q. How do branched-chain isomers of ethyl esters differ in physicochemical properties compared to straight-chain analogs, and how does this impact purification?

- Methodological Answer :

- Boiling Points : Branched isomers (e.g., 2-butyl) exhibit lower boiling points than linear counterparts due to reduced molecular packing efficiency .

- Solubility : Branched esters are less polar, requiring non-polar solvents (e.g., hexane) for crystallization .

- Purification Strategy : Fractional distillation or preparative HPLC with chiral columns can separate isomers based on these differences .

Advanced Research Questions

Q. How can enantioselective membrane systems be optimized for separating this compound from its structural analogs?

- Methodological Answer :

- Liquid Membrane Design : Use surfactant-enzyme complexes (e.g., lipase) at the donor-acceptor interface to selectively esterify the (S)-isomer, leveraging its partitioning into organic phases .

- Enzyme Selection : Immobilize enantioselective hydrolases (e.g., Candida antarctica lipase B) to hydrolyze specific isomers in the acceptor phase .

- Optimization Parameters : Adjust pH (5.5–7.0), temperature (25–37°C), and membrane thickness to maximize transport efficiency and minimize diffusion lag .

Q. What enzymatic pathways are involved in the metabolism of this compound, and how do they compare to related ethyl esters?

- Methodological Answer :

- Esterase Activity : Hepatic carboxylesterases (CES1/CES2) hydrolyze the ethyl ester group, releasing the free acid metabolite .

- CYP450 Oxidation : The thiazole ring undergoes CYP2C9-mediated oxidation, forming sulfoxide derivatives .

- Comparative Analysis : Unlike simpler ethyl esters (e.g., fatty acid ethyl esters), Febuxostat’s bulky 2-butyl group slows CES1 hydrolysis, increasing metabolic stability .

Q. How can discrepancies in isomer stability data under varying synthetic conditions be resolved?

- Methodological Answer :

- Controlled Isomerization : Use NaOEt in refluxing ethanol to equilibrate cis/trans isomers (e.g., pyrrolidine intermediates) and monitor via kinetic studies .

- Data Reconciliation : Compare activation energies (ΔG‡) from Arrhenius plots of isomerization rates under acidic vs. basic conditions .

- Validation : Cross-reference with X-ray crystallography to confirm stereochemical outcomes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.